2-Tert-butoxy-6-chloro-4-iodopyridine
Description
This compound is structurally tailored for applications in medicinal chemistry and catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a strong leaving group.
Properties
Molecular Formula |
C9H11ClINO |
|---|---|
Molecular Weight |
311.55 g/mol |
IUPAC Name |
2-chloro-4-iodo-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H11ClINO/c1-9(2,3)13-8-5-6(11)4-7(10)12-8/h4-5H,1-3H3 |
InChI Key |
DHEKQQQJVFKLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=CC(=C1)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The reactivity and physicochemical properties of 2-tert-butoxy-6-chloro-4-iodopyridine can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:
Structural and Functional Group Comparisons
Physicochemical Properties
| Property | This compound | 2-Tert-butoxy-4-iodopyridine | 6-Chloro-4-iodopyridine-2-ol | 2-(tert-Butoxy)-6-(chloromethyl)pyridine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~316.5 | ~265.1 | ~244.4 | ~215.7 |
| Melting Point (°C) | Not reported | 78–80 (est.) | 150–152 | Not reported |
| Solubility | Moderate in DCM, DMF | High in THF, DCM | Low in hexane; high in MeOH | High in ether, DCM |
| Stability | Sensitive to light (Iodine) | Air-stable | Oxidizes in air | Stable under anhydrous conditions |
Reactivity in Cross-Coupling Reactions
- This compound : The iodine at C4 facilitates Suzuki-Miyaura coupling with boronic acids, but steric hindrance from the tert-butoxy group may slow reaction kinetics compared to less bulky analogs. Chlorine at C6 is typically inert under these conditions .
- 2-Tert-butoxy-4-iodopyridine : Faster coupling rates due to reduced steric hindrance, though competitive side reactions (e.g., dehalogenation) are less documented.
- 6-Chloro-4-iodopyridine-2-ol : Hydroxyl group participation may lead to undesired side reactions (e.g., self-condensation) under basic conditions.
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